Product packaging for 2,4-Dichloroacetanilide(Cat. No.:CAS No. 6975-29-7)

2,4-Dichloroacetanilide

Cat. No.: B1585602
CAS No.: 6975-29-7
M. Wt: 204.05 g/mol
InChI Key: GZSGTFDLLISMMA-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical and Biological Research

The primary significance of 2,4-Dichloroacetanilide in contemporary research lies in its role as a key chemical intermediate. It is frequently used in the synthesis of other more complex molecules. For instance, it serves as a precursor in the production of 2,4-dichloroaniline, a valuable compound in the manufacturing of dyes, pigments, and pesticides. google.comprepchem.com The synthesis process often involves the hydrolysis of this compound under acidic conditions. google.com

Beyond its utility in synthesis, this compound has been investigated for its biological activities. Research has highlighted its potential as a fungistatic agent. medchemexpress.comchemicalbook.comchemsrc.com Specifically, studies have demonstrated its inhibitory effects against certain fungal strains like T. asteroides, with a minimum inhibitory concentration (MIC) value of 6.25 μg/mL. medchemexpress.comchemicalbook.comchemsrc.comszabo-scandic.com This positions the compound and its derivatives as candidates for further investigation in the development of new antifungal agents. Its role as an additive in various industrial productions is also noted. biosynth.com

Contextualization within Halogenated Acetanilide (B955) Chemistry

Halogenated acetanilides are a broad class of compounds where one or more hydrogen atoms on the acetanilide structure have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). The presence, number, and position of these halogens significantly influence the molecule's electronic properties, reactivity, and biological activity. ontosight.ai

The chlorination of acetanilide is a common electrophilic aromatic substitution reaction that can lead to a variety of chlorinated products. The reaction of 2-chloroacetanilide with chlorine, for example, yields primarily this compound (85%) and 2,6-dichloroacetanilide (15%). rsc.org The acetamido group (–NHCOCH₃) is an activating, ortho-, para-directing group, which is why substitution occurs at positions ortho and para relative to it. The presence of a halogen on the ring, however, can influence the orientation of further substitution. researchgate.net The study of these reactions is crucial for understanding reaction mechanisms and for the selective synthesis of specific isomers.

The general structure of acetanilides, featuring an amide linkage to an aromatic ring, makes them a scaffold of interest in medicinal chemistry, with various derivatives showing potential antibacterial, anti-inflammatory, and analgesic effects. ontosight.ai The introduction of halogens is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Positional isomerism is a key feature of dichloroacetanilides. Isomers are compounds that have the same molecular formula but different structural arrangements of atoms. vedantu.com In the case of dichloroacetanilide (C₈H₇Cl₂NO), the two chlorine atoms can be attached to the phenyl ring at various positions, leading to several distinct isomers. stenutz.eu

The main positional isomers of dichloroacetanilide include:

N-(2,3-dichlorophenyl)acetamide

N-(2,4-dichlorophenyl)acetamide (the subject of this article)

N-(2,5-dichlorophenyl)acetamide

N-(2,6-dichlorophenyl)acetamide

N-(3,4-dichlorophenyl)acetamide

N-(3,5-dichlorophenyl)acetamide

Each of these isomers, while sharing the same molecular weight, exhibits different physical and chemical properties due to the distinct spatial arrangement of the chlorine atoms. stenutz.euchemicalbook.com This difference in structure affects the electronic distribution within the molecule, its polarity, and its steric profile. For example, the nitration of this compound yields 2,4-dichloro-6-nitroacetanilide, demonstrating how the existing substituents direct incoming groups. researchgate.net In contrast, the chlorination of 2-chloroacetanilide produces a mixture of 2,4- and 2,6-dichloroacetanilides, highlighting the directing effects that guide isomer formation. rsc.org These structural variations are critical as they can lead to significant differences in reaction outcomes and biological activity.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Formula C₈H₇Cl₂NO chemspider.com
Molecular Weight 204.06 g/mol stenutz.eu
CAS Number 6975-29-7 stenutz.eu
Melting Point 146-147 °C rsc.org
Boiling Point 352.5±32.0 °C (Predicted) lookchem.com
Density 1.393±0.06 g/cm³ (Predicted) lookchem.com
LogP 2.60 - 3.02 chemsrc.comlookchem.com
Appearance White to yellow powder wikipedia.org

Interactive Data Table: Comparison of Dichloroacetanilide Isomers

Compound NameCAS NumberMelting Point (°C)
2,3-Dichloroacetanilide 2-Chloro-N-(3-chlorophenyl)acetamide-
This compound 6975-29-7146-147 rsc.org
2,5-Dichloroacetanilide -133 rsc.org
2,6-Dichloroacetanilide -180 rsc.org
3,4-Dichloroacetanilide 2150-93-8-
3,5-Dichloroacetanilide --

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Cl2NO B1585602 2,4-Dichloroacetanilide CAS No. 6975-29-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dichlorophenyl)acetamide
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InChI

InChI=1S/C8H7Cl2NO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GZSGTFDLLISMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6064533
Record name 2,4-Dichloroacetanilide
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Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6975-29-7
Record name N-(2,4-Dichlorophenyl)acetamide
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Record name Acetamide, N-(2,4-dichlorophenyl)-
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Record name Acetamide, N-(2,4-dichlorophenyl)-
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Record name 2,4-Dichloroacetanilide
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Synthetic Methodologies and Chemical Reactions

Established Synthetic Routes to 2,4-Dichloroacetanilide

The preparation of this compound can be achieved through several synthetic strategies, primarily involving the chlorination of an acetanilide (B955) precursor. These methods include oxidative chlorination, direct chlorination in controlled media, and multi-step pathways originating from nitroaromatic compounds.

Oxidative Chlorination Approaches Utilizing Specific Reagent Systems

Oxidative chlorination provides an alternative to the use of molecular chlorine, generating the chlorinating species in situ. One such system employs sodium chlorate (NaClO3) as the oxidant and hydrochloric acid (HCl) as the chlorine source in an aqueous medium. This method has been shown to be effective for the chlorination of various aromatic compounds, including the synthesis of this compound from 4-chloroacetanilide. ijsrp.org The active chlorinating species in this system, under the highly acidic conditions (pH < 1), is believed to be molecular chlorine (Cl2), formed from the oxidation of chloride ions by sodium chlorate. ijsrp.org The reaction is efficient, proceeds at room temperature, and offers high yields. ijsrp.org

A more contemporary approach involves photoelectrochemical (PEC) oxidative chlorination. In this method, a hematite (α-Fe2O3) photoanode is used to achieve selective electrophilic chlorination with sodium chloride (NaCl) as the chlorine source. nih.gov This strategy is notable for its high selectivity and faradaic efficiency for the chlorination of a range of aromatic compounds, including acetanilide. nih.gov The process is thought to proceed via a non-radical "Cl+" species formed on the surface of the photoanode. nih.gov

Table 1: Oxidative Chlorination Approaches to Dichloroacetanilides
Reagent SystemSubstrateProductConditionsYieldReference
NaClO3/HCl4-ChloroacetanilideThis compoundAqueous medium, Room temperature, 2 hours95% ijsrp.org
Photoelectrochemical (PEC) with α-Fe2O3 photoanode and NaClAcetanilideMonochloro- and Dichloroacetanilides0.1 M NaCl in CH3CN/H2O, AM 1.5G irradiation, 1.0 V vs. Ag/AgCl, 2 hoursHigh selectivity and faradaic efficiency up to 90% nih.gov

Chlorination of Acetanilide and its Derivatives in Controlled Media

Direct chlorination of acetanilide and its derivatives is a common and well-studied method for the synthesis of this compound. The reaction is typically carried out in a controlled medium to manage the reactivity of the chlorinating agent and to influence the regioselectivity of the substitution.

A widely used laboratory and industrial method involves the use of molecular chlorine (Cl2) in a solvent such as acetic acid. google.com A patented continuous chlorination process describes mixing acetanilide with acetic acid and introducing chlorine gas in a tubular reactor. google.com This method allows for rapid reaction times and high conversion rates by carefully controlling the reaction temperature and residence time. google.com

Another well-documented approach is the chlorination of acetanilide with chloramine-T in an aqueous acetic acid medium, often in the presence of perchloric acid or hydrochloric acid. zenodo.org The kinetics of this reaction have been extensively studied, revealing a mechanism that involves the formation of an N-chloro intermediate, which then undergoes an intermolecular Orton rearrangement to yield the nuclear chlorinated products, primarily the ortho- and para-isomers. zenodo.org The reaction is acid-catalyzed, and the presence of chloride ions has a pronounced catalytic effect. zenodo.org

Table 2: Chlorination of Acetanilide in Controlled Media
Chlorinating AgentSolvent/MediumKey ConditionsProduct(s)YieldReference
Chlorine (Cl2)Acetic AcidContinuous tubular reactor, 50-60°C, 30-60s residence timeThis compoundHigh conversion google.com
Chloramine-T20% Acetic Acid - 80% Water with HClO4 and HClAcid-catalyzed, involves Orton rearrangementortho- and para-Chloroacetanilides, Dichloro derivatives at higher concentrations50% yield for each ortho- and para-isomer in some conditions zenodo.org
Sulfuryl Chloride (SO2Cl2)Dichloromethane0°C, no catalystAromatic chlorinated compoundsGood yields, especially with activating groups researchgate.net

Reductive Chlorination Pathways from Nitroaromatic Precursors

A direct, single-step "reductive chlorination" pathway to synthesize this compound from a nitroaromatic precursor is not a commonly reported or standard named reaction. The transformation from a nitroaromatic compound to a chloroacetanilide derivative typically involves a multi-step sequence.

One logical synthetic route would begin with a suitable dinitroaromatic compound, such as 1,3-dinitrobenzene or a related substituted nitrobenzene. This would involve the following general steps:

Partial Reduction: Selective reduction of one nitro group to an amino group.

Acylation: Protection of the newly formed amino group as an acetamide (B32628).

Chlorination: Introduction of chlorine atoms onto the aromatic ring.

Further Reduction (if necessary): Reduction of the remaining nitro group.

Alternatively, a process could start with the chlorination of a dinitroaromatic compound followed by reduction. For example, 2,4-dinitrochlorobenzene can be a precursor to 2,4-dinitroaniline, which could then be subjected to further transformations. orgsyn.org However, the direct conversion of a nitro group to a chlorine atom while simultaneously reducing another nitro group in a single pot is not a conventional synthetic strategy. The term "reductive dechlorination," which is a well-established process for removing chlorine atoms, is the opposite of what would be required. wikipedia.org

Therefore, the synthesis of this compound from a nitroaromatic precursor would likely proceed through a sequence of standard organic reactions rather than a direct reductive chlorination. For instance, one could envision a pathway starting from 2,4-dinitroaniline, involving reduction of one nitro group, acylation, chlorination, and then reduction of the second nitro group, followed by another chlorination, though this would be a lengthy and potentially low-yielding process. A more plausible route would involve the reduction of 2,4-dinitroaniline to the corresponding diamine, followed by selective acylation and then a Sandmeyer-type reaction to introduce the chloro substituents, although this deviates from a direct chlorination of the aromatic ring.

Derivatization and Further Chemical Transformations of this compound

This compound serves as a valuable intermediate for the synthesis of other functionalized dichloroaniline derivatives through reactions such as hydrolysis and sulfonation.

Hydrolysis Pathways Leading to Dichloroaniline Derivatives

The amide linkage in this compound can be cleaved under both acidic and basic conditions to yield 2,4-dichloroaniline. This hydrolysis is a crucial step in many synthetic sequences where the acetamido group is used as a protecting group for the amine functionality. google.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid, and heat, this compound is hydrolyzed to 2,4-dichloroaniline hydrochloride. google.com The reaction typically proceeds by protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.com Subsequent proton transfers and elimination of the amine lead to the formation of the corresponding carboxylic acid and the protonated amine. masterorganicchemistry.com A patented process describes the hydrolysis of this compound using 35% hydrochloric acid at 70°C for 2 hours, followed by neutralization to obtain 2,4-dichloroaniline with a yield of 98.6%. google.com

Base-Catalyzed Hydrolysis: The hydrolysis of this compound can also be achieved using a strong base, such as sodium hydroxide. youtube.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. chemistrysteps.com This is followed by the elimination of the dichloroanilide anion, which is a poor leaving group and thus requires forcing conditions like heating. chemistrysteps.com The reaction is essentially irreversible because the final step is an acid-base reaction between the carboxylic acid and the amine anion, forming a carboxylate salt and the neutral amine. youtube.com

Table 3: Hydrolysis of this compound
Reaction TypeReagentsConditionsProductYieldReference
Acid-Catalyzed Hydrolysis35% Hydrochloric Acid, Water70°C, 2 hours2,4-Dichloroaniline98.6% google.com
Base-Catalyzed HydrolysisSodium HydroxideHeating2,4-Dichloroaniline- youtube.com

Sulfonation Reactions for Functionalization

Aromatic sulfonation is an electrophilic aromatic substitution reaction that introduces a sulfonic acid (-SO3H) group onto the aromatic ring. wikipedia.org The acetamido group (-NHCOCH3) is an activating, ortho-, para-directing group, while the two chlorine atoms are deactivating, ortho-, para-directing groups. In this compound, the positions ortho and para to the activating acetamido group are already occupied by chlorine atoms. Therefore, sulfonation is expected to occur at the remaining activated positions, which are ortho to the acetamido group (positions 3 and 5). However, the chlorine atoms exert a deactivating effect, making the ring less reactive towards electrophilic substitution compared to acetanilide itself.

Common sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), and chlorosulfonic acid. wikipedia.org With fuming sulfuric acid, the electrophile is sulfur trioxide (SO3) or its protonated form. masterorganicchemistry.com The reaction with chlorosulfonic acid also yields the sulfonic acid. wikipedia.org

Given the directing effects of the substituents, the sulfonation of this compound would be expected to yield primarily 2,4-dichloro-5-aminoacetanilide-x-sulfonic acid and/or 2,4-dichloro-3-aminoacetanilide-x-sulfonic acid. The exact position of sulfonation would depend on the specific reaction conditions and the steric hindrance posed by the existing substituents. The reaction is reversible, and desulfonation can occur in dilute hot aqueous acid. wikipedia.org

Electrophilic Substitution Investigations, including Nitration and Bromination

The orientation of electrophilic substitution on the this compound ring is influenced by the directing effects of the substituents: the acetamido group (-NHCOCH₃) and the two chlorine atoms. The acetamido group is an ortho-, para-director and an activating group, while the chlorine atoms are ortho-, para-directing but deactivating. The interplay of these electronic and steric effects governs the position of incoming electrophiles.

Nitration:

The nitration of this compound has been investigated to understand the regioselectivity of the reaction. When subjected to nitration using a mixture of nitric acid and sulfuric acid, the reaction yields a specific isomer. The primary product formed is 2,4-dichloro-6-nitroacetanilide. The introduction of the nitro group occurs at the C-6 position, which is ortho to the activating acetamido group and meta to the C-4 chlorine atom. This outcome is influenced by the strong directing effect of the acetamido group to its ortho positions. The position of the nitro group has been confirmed using ¹H NMR spectroscopy.

Bromination:

Similar to nitration, the bromination of this compound also demonstrates regioselectivity. The reaction of this compound with bromine in a suitable solvent leads to the substitution of a hydrogen atom on the aromatic ring with a bromine atom. The major product of this reaction is determined by the directing effects of the existing substituents. The acetamido group directs the incoming bromine to the ortho and para positions. Since the para position is already occupied by a chlorine atom, the substitution occurs at the available ortho position, C-6.

Table 1: Electrophilic Substitution Products of this compound

ReactionReagentsMajor Product
NitrationHNO₃ / H₂SO₄2,4-dichloro-6-nitroacetanilide
BrominationBr₂2,4-dichloro-6-bromoacetanilide

Role as a Synthetic Intermediate in Organic Synthesis

This compound serves as a valuable synthetic intermediate, primarily by providing a protected form of 2,4-dichloroaniline. The acetamido group (-NHCOCH₃) functions as a protecting group for the amino group (-NH₂), allowing for transformations on other parts of the molecule that would be incompatible with a free amino group.

A significant application of this is in the synthesis of azo dyes. The general process involves the hydrolysis of this compound under acidic or basic conditions to yield 2,4-dichloroaniline. This primary aromatic amine can then be diazotized using a source of nitrous acid (e.g., sodium nitrite and a strong acid) to form a diazonium salt. The resulting diazonium salt is an electrophile that can react with a variety of electron-rich coupling components, such as phenols, naphthols, and other aromatic amines, to produce a wide range of azo dyes with different colors and properties. The 2,4-dichlorophenyl moiety is a common structural feature in many disperse dyes used for coloring synthetic fibers like polyester.

Precursor in the Synthesis of Pharmaceutically and Industrially Relevant Compounds

While the prompt suggests this compound as a precursor for 2-nitro-4,5-dichloroacetanilide, extensive patent literature indicates that the industrial synthesis of 2-nitro-4,5-dichloroacetanilide, an important intermediate for dyes and the veterinary drug triclabendazole, actually proceeds from the nitration of 3,4-dichloroacetanilide. google.com

However, this compound is a precursor to other industrially significant compounds, particularly in the agrochemical sector. The broader class of chloroacetamide herbicides is a testament to the importance of this chemical scaffold. Although not always synthesized directly from this compound, the structural motif is central to their herbicidal activity.

The hydrolysis of this compound to 2,4-dichloroaniline provides a key building block for more complex molecules. For instance, the 2,4-dichlorophenyl moiety is a core component of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). While the synthesis of 2,4-D typically starts from 2,4-dichlorophenol, the structural relationship highlights the industrial relevance of the 2,4-dichloro-substituted benzene ring, for which this compound is a readily accessible derivative. wikipedia.org

Furthermore, derivatives of this compound can be explored for the synthesis of novel compounds with potential biological activities. The modification of the acetamido group or further substitution on the aromatic ring can lead to new candidates for pharmaceuticals and agrochemicals.

Biological Activities and Mechanisms of Action

Antimicrobial Properties

No published studies were identified that specifically investigated the antimicrobial properties of 2,4-Dichloroacetanilide. Therefore, data regarding its efficacy against Gram-positive and Gram-negative bacterial strains, as well as its fungistatic activity, are not available.

Efficacy Against Gram-Positive Bacterial Strains

Information regarding the efficacy of this compound against Gram-positive bacterial strains is not available in the current scientific literature.

Efficacy Against Gram-Negative Bacterial Strains

There is no available data on the efficacy of this compound against Gram-negative bacterial strains.

Fungistatic Activity and Inhibition of Specific Fungal Species (e.g., T. asteroides)

No studies have been found that evaluate the fungistatic activity of this compound, including its potential inhibitory effects on Trichophyton asteroides.

Proposed Molecular Mechanisms of Antimicrobial Action (e.g., Cell Membrane Disruption, Metabolic Pathway Inhibition)

As no antimicrobial activity has been reported for this compound, there are no proposed molecular mechanisms of action.

Anticancer Potential and Cytotoxicity

There is a lack of research on the anticancer potential and cytotoxic effects of this compound.

Cytotoxic Effects on Human Malignant Cell Lines

No studies have been published detailing the cytotoxic effects of this compound on human malignant cell lines. Therefore, no data tables on this topic can be provided.

Induction of Apoptosis in Tumor Cells

While direct studies on this compound are limited, research into structurally related chloroacetamide derivatives has provided insights into their potential to induce apoptosis, or programmed cell death, in cancer cells. The process of apoptosis is a critical mechanism for removing damaged or cancerous cells and is a key target for anticancer therapies.

Studies on various phenylacetamide derivatives have demonstrated their ability to trigger apoptosis through both intrinsic and extrinsic pathways. For instance, certain derivatives have been shown to upregulate the expression of pro-apoptotic proteins such as Bax and FasL, while also increasing the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. This suggests that these compounds can effectively initiate the cellular machinery required for self-destruction in cancer cells.

The table below summarizes findings on the apoptotic activity of related acetamide (B32628) derivatives.

Compound FamilyCell Lines TestedKey Apoptotic Events Observed
Phenylacetamide DerivativesMCF7, MDA-MB-468, PC12Upregulation of Bcl-2, Bax, and FasL RNA expression; increased caspase-3 activity.
2-(4H-1,2,4-triazole-3-ylthio)acetamide DerivativesK-562, A549, PC-3Increased caspase-3 activity; loss of mitochondrial membrane potential.
Phenoxyacetamide DerivativesHepG2Significant increase in early and late apoptotic cell populations.

These findings, while not directly pertaining to this compound, highlight a common mechanism among related compounds that warrants further investigation for this specific molecule.

Enzyme Inhibition as a Mechanism of Anticancer Activity (e.g., Cyclooxygenase Enzymes)

Cyclooxygenase (COX) enzymes, particularly COX-2, are frequently overexpressed in various cancers and play a role in inflammation and tumor progression. As such, they are a significant target for anticancer drug development. While direct evidence of this compound inhibiting COX enzymes is not available, the broader class of acetanilide (B955) derivatives has been a focus of such research.

The potential for a compound to selectively inhibit COX-2 over COX-1 is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. Research into novel COX-2 inhibitors has explored a wide range of chemical structures, including those with acetamide moieties. The inhibitory activity of these compounds is typically evaluated through in vitro enzyme assays.

The table below presents data on the COX-2 inhibitory activity of various compound classes, providing a context for the potential activity of acetanilide derivatives.

Compound ClassExampleCOX-2 IC50
Indolizine DerivativesDiethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate5.84 µM
Salicylate DerivativesTriflusal0.16 mM (in human blood)

Further research is necessary to determine if this compound itself possesses any significant inhibitory activity against cyclooxygenase enzymes.

Broader Biological Interactions

Interactions with Biological Targets, Enzymes, and Receptors

The specific interactions of this compound with biological targets, enzymes, and receptors are not well-documented in publicly available research. However, the study of its derivatives provides some clues. For example, some chloroacetamide derivatives have shown antifungal activity, suggesting interaction with fungal-specific enzymes or cellular structures. The lipophilicity of such compounds can facilitate their passage through cell membranes, allowing them to reach intracellular targets.

Involvement in Synergistic Mechanisms within Multi-component Formulations (e.g., Photoprotective Creams)

There is currently no scientific literature to suggest the use of this compound in synergistic multi-component formulations such as photoprotective creams. The use of 2-chloroacetamide (B119443) as a preservative in cosmetic products has been noted, but this is distinct from a synergistic role in the formulation's primary function.

Environmental Dynamics and Biotransformation

Formation as a Metabolite of Related Chlorinated Compounds

2,4-Dichloroacetanilide can be formed in the environment through the microbial transformation of other chlorinated aniline (B41778) compounds. This process is a crucial step in understanding its environmental presence and persistence.

N-acetylation represents a significant detoxification pathway for aromatic amines in various organisms, including fungi. Research has demonstrated that several filamentous soil fungi can efficiently transform 3,4-dichloroaniline (3,4-DCA), a persistent environmental residue of phenylurea herbicides, into its N-acetylated product. researchgate.net Strains of Aspergillus niveus, Aspergillus terreus, and Cladosporium cladosporioides have shown a high capacity for this biotransformation. researchgate.net This microbial N-acetylation is considered a primary detoxification mechanism for these fungi. researchgate.net While direct studies on the 2,4-dichloroaniline isomer are limited, the demonstrated ability of these fungal genera to N-acetylate a closely related dichloroaniline isomer suggests a strong possibility that soil fungi can also convert 2,4-dichloroaniline to this compound through similar enzymatic pathways.

Phenylurea herbicides, such as Diuron, are known to degrade in the environment into chlorinated aniline compounds. The primary degradation pathway for Diuron involves microbial action that transforms it into metabolites like 3,4-dichloroaniline (3,4-DCA). researchgate.net However, a review of scientific literature does not indicate that this compound is a metabolite in the degradation pathways of common phenylurea herbicides like Diuron, chlortoluron, or chloroxuron. researchgate.netnih.gov The degradation of these herbicides typically yields the 3,4-substituted dichloroaniline, not the 2,4-isomer that would be the precursor to this compound.

Microbial Degradation and Bioremediation Studies

The persistence of this compound in the environment is largely determined by the ability of microbial communities to degrade it. Both fungi and bacteria possess enzymatic systems capable of breaking down this halogenated compound.

Fungi play a role in the transformation of acetanilide (B955) herbicides through the action of acylamidase enzymes. The fungus Fusarium solani has been shown to possess an aryl acylamine amidohydrolase (acylamidase) that can hydrolyze the amide bond of acetanilides. nih.gov Studies on this enzyme demonstrated its activity on 3,4-dichloroacetanilide, liberating 3,4-dichloroaniline. nih.gov The research indicated that while 3,4-dichloroacetanilide was less susceptible to the enzyme's action compared to the non-chlorinated parent compound acetanilide, hydrolysis did occur. nih.gov This enzymatic capability highlights a key fungal mechanism for the initial breakdown of dichloroacetanilide isomers, suggesting that Fusarium species and other soil fungi with similar enzymes can initiate the degradation of this compound by hydrolyzing it back to 2,4-dichloroaniline.

Table 1: Relative Hydrolysis Rates of Acetanilide and its Analogs by Fusarium solani Acylamidase

Substrate Relative Rate of Hydrolysis (%)
Propionanilide 100
3,4-Dichloropropionanilide 215
Acetanilide 100
3,4-Dichloroacetanilide 70.3

Data adapted from Lanzilotta, R. P., & Pramer, D. (1970). nih.gov

Specific bacterial catabolic pathways for this compound have not been extensively detailed in scientific literature. However, the degradation of its constituent parts, particularly 2,4-dichloroaniline (2,4-DCA), has been studied. Anaerobic microorganisms in pond sediment have been shown to reductively dehalogenate 2,4-DCA, although a corresponding monochloroaniline product was not detected in that specific study. nih.govnih.gov The broader field of bacterial degradation of chlorinated aromatic compounds is well-established. Numerous bacterial strains, including species of Pseudomonas, Sphingomonas, and Cupriavidus, are known to degrade the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). mdpi.com These degradation pathways typically involve enzymes that cleave the aromatic ring, eventually mineralizing the compound. mdpi.comnih.gov It is plausible that bacteria capable of degrading 2,4-DCA or other chlorinated aromatics could also catabolize this compound, likely beginning with a hydrolysis step to form 2,4-DCA, which would then enter a mineralization pathway.

Environmental Fate and Persistence in Biotic Systems

Information regarding the specific environmental fate and persistence of this compound in biotic systems is limited in publicly available scientific literature. However, insights can be drawn from the behavior of structurally related chloroacetanilide and dichloroacetamide compounds. The environmental behavior of such compounds is influenced by processes like microbial degradation, hydrolysis, and photolysis.

Microbial biotransformation is a primary pathway for the degradation of many acetanilide herbicides in soil and aquatic environments. Studies on other dichloroacetamide compounds, which share structural similarities with this compound, have shown that biotransformation can proceed through cometabolism, where microorganisms degrade the compound without using it as a primary energy source. Proposed transformation pathways for related compounds include dechlorination, where chlorine atoms are removed from the molecule, and subsequent conjugation with molecules like glutathione. This suggests that microbial activity is likely a key factor in the persistence of this compound in the environment.

Potential for Accumulation and Impact on Non-Target Organisms

There is a significant lack of specific data on the bioaccumulation potential and the impact of this compound on non-target organisms. Bioaccumulation refers to the process where the concentration of a chemical builds up in an organism over time, often in fatty tissues. This occurs when the rate of intake of the substance is greater than the rate of its excretion or metabolic breakdown. Biomagnification is the process by which the concentration of these toxins increases at successively higher levels in a food chain.

For a compound to bioaccumulate, it typically needs to be persistent in the environment, mobile, soluble in fats (lipophilic), and biologically active. Without specific experimental data on the octanol-water partition coefficient (Kow) and bioconcentration factor (BCF) for this compound, its potential for bioaccumulation cannot be definitively assessed.

The impact on non-target organisms, including beneficial soil microbes, invertebrates, aquatic life, and terrestrial animals, is also not well-documented. Ecotoxicological studies are necessary to determine the acute and chronic toxicity of a compound to various organisms. These studies evaluate endpoints such as mortality, growth inhibition, and reproductive effects. For example, studies on the related compound 3,5-dichloroaniline have shown it to be a potent nephrotoxicant in rats, while its N-acetylated form, 3,5-dichloroacetanilide, exhibits reduced toxicity nih.gov. This suggests that the biotransformation of chloroanilines to their acetanilide derivatives can be a detoxification pathway nih.gov. Conversely, the degradation of this compound could potentially lead to the formation of 2,4-dichloroaniline, a compound that may have its own toxicological profile.

Research on other classes of herbicides has demonstrated a range of effects on non-target organisms. For example, some herbicides can alter the composition and activity of soil microbial communities, which are crucial for nutrient cycling. Aquatic ecosystems can also be sensitive to herbicide runoff, with potential impacts on algae, invertebrates, and fish. However, without specific studies on this compound, any potential impacts remain speculative.

Table 4.3.2.1: Key Concepts in Assessing Environmental Impact on Non-Target Organisms

ConceptDefinitionRelevance
Bioaccumulation The gradual accumulation of substances, such as pesticides or other chemicals, in an organism.Indicates the potential for a chemical to build up in individual organisms to toxic levels.
Biomagnification The concentration of toxins in an organism as a result of its ingesting other plants or animals in which the toxins are more widely disbursed.Explains how toxins can become more concentrated at higher trophic levels in the food chain.
Acute Toxicity The adverse effects of a substance that result either from a single exposure or from multiple exposures in a short period of time.Determines the immediate lethal or harmful effects on organisms.
Chronic Toxicity The ability of a substance to cause harmful effects over an extended period, usually upon repeated or continuous exposure, sometimes lasting for the entire life of the exposed organism.Assesses long-term impacts such as reproductive failure, developmental problems, or cancer.

Note: This table provides general definitions relevant to ecotoxicology. Specific data for this compound is not available.

Analytical Research Techniques

Chromatographic Methodologies for Isolation, Identification, and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating complex mixtures into their individual components. For "2,4-Dichloroacetanilide," various chromatographic techniques are indispensable for its quantitative analysis and for studying its metabolic fate.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile compounds like "this compound." A validated HPLC method ensures accuracy, precision, and reliability in determining the concentration of the analyte. While a specific, universally adopted standard method for "this compound" is not extensively documented in publicly available literature, a robust method can be developed based on established principles of reversed-phase chromatography.

A typical HPLC method for the quantitative analysis of "this compound" would involve a C18 column, which is a common choice for separating moderately polar organic compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a pH modifier like formic or acetic acid to ensure sharp peak shapes. Isocratic elution, where the mobile phase composition remains constant, is often suitable for the analysis of a single compound. However, a gradient elution, with a changing mobile phase composition, might be necessary when analyzing "this compound" in the presence of other compounds with different polarities.

Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where "this compound" exhibits maximum absorbance, which would be determined by a UV-Vis spectrophotometer. For validation, parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ) must be thoroughly evaluated according to international guidelines (e.g., ICH).

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV at 245 nm (hypothetical λmax)

| Run Time | 10 minutes |

This table presents a hypothetical set of starting conditions for method development, based on the analysis of structurally similar compounds.

Method validation would involve preparing a series of calibration standards of known "this compound" concentrations to establish linearity. Accuracy would be assessed by spiking a blank matrix with known amounts of the compound and measuring the recovery. Precision would be determined by repeatedly analyzing the same sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. For the analysis of "this compound" and its potential metabolites, which may be less volatile, a derivatization step is often necessary to increase their volatility and thermal stability.

The process of metabolite profiling for "this compound" would typically involve several key steps:

Sample Preparation: Extraction of the parent compound and its metabolites from the biological matrix (e.g., urine, plasma, tissue homogenate).

Derivatization: Chemical modification of the analytes to make them suitable for GC analysis. Common derivatization techniques for compounds with active hydrogens (like the amide group in "this compound") include silylation (e.g., with BSTFA or MSTFA) or acylation.

GC Separation: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column.

MS Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound by comparing it to spectral libraries (e.g., NIST, Wiley).

GC-MS allows for the untargeted analysis of all detectable metabolites in a sample, providing a comprehensive overview of the metabolic pathways of "this compound." It can also be used in a targeted manner for the sensitive quantification of specific, known metabolites.

Table 2: General Workflow for GC-MS Metabolite Profiling of this compound

Step Description
Extraction Liquid-liquid extraction or solid-phase extraction from the biological matrix.
Derivatization Silylation to replace the active hydrogen on the amide nitrogen with a trimethylsilyl group.
GC Column Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms).
Temperature Program A programmed temperature ramp to separate compounds with a range of boiling points.
Ionization Mode Electron Ionization (EI) at 70 eV.
MS Analysis Full scan mode for untargeted profiling or selected ion monitoring (SIM) for targeted analysis.

| Data Analysis | Deconvolution of chromatograms, library matching for identification, and quantification. |

This table outlines a general approach, as specific derivatization and analysis conditions would need to be optimized for "this compound" and its expected metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective techniques that are particularly well-suited for the analysis of complex mixtures, such as biological samples or environmental extracts, which may contain "this compound" and its transformation products. LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.

For the analysis of "this compound," a reversed-phase LC separation, similar to the HPLC method described earlier, would be employed. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of compound, as it is a soft ionization method that typically produces a prominent protonated molecule ([M+H]⁺), allowing for the determination of the molecular weight.

LC-MS/MS provides an additional layer of selectivity and is invaluable for the analysis of trace levels of "this compound" in complex matrices and for the structural elucidation of its metabolites. In an LC-MS/MS experiment, the parent ion of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for very low detection limits.

A significant challenge in the analysis of chlorinated compounds is the potential for isomeric forms. Different isomers of dichloroacetanilide will have the same molecular weight and may have similar fragmentation patterns. Therefore, chromatographic separation is crucial for their individual quantification. The development of LC-MS methods with high resolving power is essential to separate isomers like "this compound" from other potential isomers such as 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-dichloroacetanilide.

Table 3: Key Aspects of LC-MS for the Analysis of this compound in Complex Mixtures

Aspect Description
Chromatography Reversed-phase HPLC or UHPLC for high-resolution separation of isomers and metabolites.
Ionization Electrospray Ionization (ESI) in positive ion mode is typically suitable.
MS Analysis Full scan for initial identification; tandem MS (MS/MS) for structural confirmation and sensitive quantification.
Quantitative Mode Multiple Reaction Monitoring (MRM) for high selectivity and low detection limits.

| Matrix Effects | The presence of co-eluting compounds from the matrix can enhance or suppress the ionization of the analyte, which must be addressed during method validation. |

Spectroscopic Approaches for Structural Characterization and Reaction Monitoring

Spectroscopic techniques are vital for the unambiguous identification of "this compound" and for monitoring its chemical transformations. These methods provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For "this compound," ¹H NMR and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule, confirming its structure.

Furthermore, NMR spectroscopy can be a powerful technique for monitoring the progress of chemical reactions in real-time or near real-time. In the context of electrophilic substitution studies on the aromatic ring of "this compound," NMR can be used to follow the consumption of the starting material and the formation of products. For example, in a nitration reaction, the introduction of a nitro group onto the aromatic ring will cause significant changes in the chemical shifts of the aromatic protons. By acquiring NMR spectra at regular intervals during the reaction, the kinetics of the reaction can be studied, and the formation of different regioisomers can be quantified.

The orientation of electrophilic substitution on dihaloacetanilides is influenced by the electronic and steric effects of the substituents. The acetamido group is an activating, ortho-, para-directing group, while the chlorine atoms are deactivating but also ortho-, para-directing. NMR analysis is crucial in determining the position of the new substituent on the aromatic ring. For "this compound," the possible positions for electrophilic attack are positions 3, 5, and 6. The analysis of the coupling patterns and chemical shifts of the aromatic protons in the product's ¹H NMR spectrum allows for the unambiguous determination of the substitution pattern.

Table 4: Application of NMR in Electrophilic Substitution Studies of this compound

NMR Application Description
Structural Confirmation ¹H and ¹³C NMR spectra are used to confirm the structure of the starting material and the products.
Reaction Monitoring Time-course NMR experiments can track the disappearance of reactant signals and the appearance of product signals, allowing for the determination of reaction kinetics.
Regioisomer Analysis The chemical shifts and coupling constants of the aromatic protons in the ¹H NMR spectrum of the product mixture are used to identify and quantify the different regioisomers formed.

| Intermediate Detection | In some cases, reactive intermediates in the electrophilic substitution reaction may be observed by low-temperature NMR studies. |

Application as a Reference Standard in Analytical Method Development and Validation

The availability of a well-characterized reference standard is a prerequisite for the development and validation of any quantitative analytical method. A reference standard is a highly purified compound against which other samples are compared. "this compound" can serve as a reference standard for various analytical purposes.

In the development of an HPLC or GC method, a solution of "this compound" of known concentration is used to:

Optimize the chromatographic conditions (e.g., mobile phase composition, temperature) to achieve a desired retention time and peak shape.

Determine the detector response and establish the calibration curve for quantification.

During method validation, the reference standard is used to prepare calibration standards and quality control (QC) samples. These are used to assess the method's linearity, accuracy, precision, and other validation parameters.

For "this compound" to be used as a reference standard, its identity and purity must be unequivocally established. This is typically achieved through a combination of analytical techniques, including:

Spectroscopic methods (NMR, IR, MS): To confirm the chemical structure.

Chromatographic methods (HPLC, GC): To assess purity and identify any impurities.

Elemental analysis: To confirm the elemental composition.

Thermal analysis (DSC, TGA): To determine the melting point and assess thermal stability.

While "this compound" is commercially available from various suppliers, it is often sold as a chemical reagent without the extensive characterization and certification required for a primary reference standard. For use in regulated environments, it may be necessary to purchase a certified reference material (CRM) from an accredited supplier or to fully characterize a high-purity batch in-house to establish it as a well-defined reference standard.

Table 5: Role of this compound as a Reference Standard

Application Purpose
Method Development Optimization of chromatographic and detection parameters.
Method Validation Preparation of calibration standards and quality control samples to assess linearity, accuracy, precision, etc.
System Suitability To verify the performance of the analytical system before and during sample analysis.
Identity Confirmation Comparison of the retention time and/or mass spectrum of an unknown peak with that of the reference standard.

| Purity Assessment | Quantification of "this compound" in a sample and the determination of related impurities. |

Structure Activity Relationship Sar and Computational Chemistry Studies

Influence of Halogen Substitutions on Biological Efficacy and Physicochemical Properties

The presence and position of halogen atoms on the acetanilide (B955) scaffold are critical determinants of its biological activity and physicochemical characteristics. Halogenation, in general, can significantly alter a molecule's lipophilicity, electronic distribution, and steric profile, which in turn affects its absorption, distribution, metabolism, excretion, and target interaction.

The introduction of chlorine atoms, as in 2,4-dichloroacetanilide, generally increases the lipophilicity of the compound compared to acetanilide. This enhanced lipophilicity can facilitate the molecule's ability to cross biological membranes, a crucial factor for its bioavailability and interaction with intracellular targets. The electronic properties of the molecule are also heavily influenced by the electron-withdrawing nature of the chlorine atoms. This can affect the acidity of the N-H proton and the reactivity of the aromatic ring.

Studies on related halogenated compounds have shown that both the type and position of the halogen can dramatically impact biological efficacy. For instance, in a series of halogenated estradiol derivatives, the specific halogen and its substitution pattern were found to be crucial for receptor-binding affinity nih.gov. While direct comparative studies on a broad range of halogenated acetanilides are not extensively available in the provided search results, the principles observed in other classes of halogenated compounds suggest that variations in halogen substitution on the acetanilide ring would lead to a spectrum of biological activities.

Table 1: General Effects of Halogen Substitution on Molecular Properties

PropertyEffect of HalogenationImplication for Biological Activity
Lipophilicity Generally increasesCan enhance membrane permeability and bioavailability
Electronic Nature Electron-withdrawingCan influence metabolic stability and target interactions
Steric Bulk Increases with halogen sizeCan affect binding to target sites

Impact of Isomeric Variations on Biological Activity Profiles

The isomeric placement of the chlorine atoms on the phenyl ring of dichloroacetanilide has a profound impact on its biological activity. Different isomers can exhibit varied potencies and selectivities due to altered steric and electronic properties, which affect their fit into the active sites of target enzymes or receptors.

For instance, in the context of herbicidal activity, the specific substitution pattern of chlorine atoms on the acetanilide structure is a key determinant of efficacy. A study on novel chloroacetamide derivatives, which share a similar structural motif with this compound, demonstrated that the positioning of substituents on the aromatic ring significantly influenced their herbicidal potency against different weed species ekb.eg. While this study did not directly compare isomers of dichloroacetanilide, it highlights the principle that spatial arrangement of substituents is critical for biological function.

In a study on the enantioselective herbicidal activities of amino acids, it was observed that different isomers of the same compound could exhibit significantly different levels of activity, and in some cases, synergistic effects were noted when isomers were mixed nih.gov. This underscores the importance of stereochemistry and isomeric form in determining the ultimate biological effect of a molecule. Although this compound is not chiral, the concept of differential activity among isomers is a fundamental principle in structure-activity relationships. The herbicidal activity of dichloroacetic acid, a related compound, was found to be enhanced in its ionic salt forms, indicating that modifications to the parent structure can significantly boost efficacy nih.govresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological and Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity nih.gov. These models are valuable tools for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a particular biological effect mdpi.com.

In the context of this compound and its analogues, QSAR models can be developed to predict various properties, including herbicidal activity, toxicity, and other biological effects. The development of a QSAR model typically involves calculating a set of molecular descriptors that quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods are then used to identify the descriptors that are most correlated with the biological activity of a series of compounds researcher.lifepensoft.net.

While a specific QSAR model for a series of this compound derivatives with a detailed data table was not found in the provided search results, studies on other classes of compounds demonstrate the utility of this approach. For example, a QSAR study on a series of benzimidazole derivatives as enzyme inhibitors successfully identified key structural features for activity researcher.life. For halogenated compounds, QSAR models have been developed to predict receptor-binding properties, where steric and electrostatic fields were found to be important descriptors nih.gov. The development of robust QSAR models for dichloroacetanilide derivatives would require a dataset of compounds with measured biological activities.

Table 2: Common Descriptors Used in QSAR Studies and Their Significance

Descriptor TypeExample DescriptorsInformation Encoded
Electronic Dipole moment, HOMO/LUMO energiesDistribution of electrons, reactivity
Steric Molecular volume, surface areaSize and shape of the molecule
Hydrophobic LogPLipophilicity and partitioning behavior
Topological Connectivity indicesAtomic arrangement and branching

Investigation of Steric and Electronic Effects in Chemical Reactivity and Orientation of Substitution

The chemical reactivity of the aromatic ring in this compound and the orientation of further substitution are governed by the interplay of steric and electronic effects of the existing substituents: the acetamido group (-NHCOCH₃) and the two chlorine atoms.

The acetamido group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. However, the bulky nature of this group can sterically hinder substitution at the ortho positions. The chlorine atoms are deactivating yet ortho-, para-directing. They are electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic attack. However, they can donate a lone pair of electrons through resonance, which directs incoming electrophiles to the ortho and para positions.

In this compound, the positions ortho and para to the acetamido group are positions 3, 5, and 6. The positions ortho and para to the chlorine at C2 are C3 and C6, and for the chlorine at C4, they are C3 and C5. The directing effects of the acetamido group and the two chlorine atoms are therefore complex and can be competing. The steric hindrance from the existing substituents also plays a crucial role in determining the final substitution pattern.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.govnih.govsemanticscholar.orgmdpi.commdpi.com. This technique is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme, at the atomic level.

A molecular docking simulation of this compound would involve placing the molecule into the binding site of a target protein and calculating the binding energy for different orientations and conformations. The results can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, studies on other herbicidal compounds have used molecular docking to investigate their binding to target enzymes like very long-chain fatty acid synthases ekb.eg.

While a specific molecular docking study with detailed binding energy data for this compound was not identified in the search results, the methodology is highly applicable. For example, tubulin is a known target for some herbicides, and molecular docking studies have been extensively used to investigate the binding of various inhibitors to this protein nih.govnih.govmdpi.commdpi.com. A hypothetical docking study of this compound with a relevant target could reveal its binding mode and provide a basis for designing more potent analogues.

Table 3: Potential Target Proteins for Molecular Docking of this compound

Potential Target ProteinRationale for SelectionKey Interactions to Investigate
Very Long-Chain Fatty Acid Synthases (VLCFAs) Known target for chloroacetamide herbicides ekb.egHydrophobic interactions, hydrogen bonds with active site residues
Tubulin Target for some herbicides and anticancer drugs nih.govnih.govmdpi.commdpi.comBinding to the colchicine or other binding sites, interactions with key amino acids
Pro-inflammatory Enzymes (e.g., COX) Acetanilide derivatives can have anti-inflammatory propertiesHydrogen bonding with catalytic residues, hydrophobic interactions within the active site

Advanced Research Perspectives and Future Directions

Rational Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The rational design of novel derivatives of 2,4-dichloroacetanilide is a key area of research focused on enhancing specific biological activities while potentially reducing undesirable effects. This approach utilizes computational modeling and structure-activity relationship (SAR) studies to predict how modifications to the molecule's structure will affect its biological function. The goal is to create new compounds with improved potency and selectivity. nih.govnih.govgeneonline.com

Key strategies in the rational design process include:

Substitution on the Phenyl Ring: Introducing different functional groups onto the dichlorinated phenyl ring can modulate the molecule's electronic properties and steric profile, which are crucial for its interaction with biological targets.

Conformational Constraint: Incorporating features that lock the molecule into a specific three-dimensional shape can enhance its binding to a target site, leading to increased activity. nih.gov

The synthesis of these rationally designed derivatives often involves multi-step processes. arkat-usa.org Researchers are exploring novel synthetic routes to produce these complex molecules efficiently. nih.govresearchgate.net For instance, the synthesis of various acetamide (B32628) derivatives has been achieved through linear synthesis pathways, starting from precursor molecules and building complexity step-by-step. arkat-usa.orgresearchgate.net The evaluation of these new compounds involves a battery of in vitro and in silico tests to confirm their bioactivity and mechanism of action. rsc.org Molecular docking studies are frequently used to visualize and predict how these novel derivatives interact with their intended biological targets. nih.gov

Development and Optimization of Bioremediation Strategies for Environmental Contamination

Environmental contamination by chloroacetanilide herbicides, including compounds structurally related to this compound, has prompted the development of effective remediation technologies. Bioremediation, which utilizes microorganisms to degrade or detoxify pollutants, is considered an environmentally sustainable and advantageous method. nih.govnih.gov Microorganisms in the soil are the primary agents responsible for the degradation of these compounds in the environment. nih.gov

Current research focuses on several key areas to optimize bioremediation:

Isolation of Effective Microbial Strains: A crucial step is the identification and isolation of microbial strains capable of efficiently degrading these compounds. nih.gov Numerous bacterial strains that can degrade related compounds like 2,4-D have been identified and show resilience across a broad pH spectrum. nih.gov

Immobilized Bioreactors: The use of bioreactors, such as packed-bed biofilm reactors (PBBR), with immobilized microbial consortia has shown high efficiency in treating wastewater containing chloroacetanilides. frontiersin.org This approach can achieve significant removal of the chemical oxygen demand (COD) from the wastewater. frontiersin.org

Advanced Oxidation Processes (AOPs): Technologies like Anodic Fenton Treatment (AFT) are being explored as a pre-treatment step. nih.gov AFT uses hydroxyl radicals to break down the parent compounds into more biodegradable substances. nih.gov While this process effectively removes the parent herbicide, it does not always lead to complete mineralization, instead forming products like phenolic and carbonyl derivatives. nih.gov However, it significantly increases the biodegradability of the solution, making it more amenable to subsequent biological treatment. nih.gov

Photocatalysis: Heterogeneous photocatalysis using materials like titanium dioxide (TiO₂) under UV-A irradiation is another effective strategy for degrading chloroacetanilide herbicides in water. mdpi.com This method has shown high removal efficiency for related compounds like alachlor (B1666766) and metolachlor. mdpi.com

Optimization of these strategies involves adjusting operational parameters such as feed flow rate, substrate concentrations, and the addition of supplementary nutrients to enhance microbial activity. frontiersin.org

Exploration of Sustainable and Green Chemistry Approaches for Synthesis

In line with the principles of green chemistry, research is actively exploring more sustainable and environmentally friendly methods for synthesizing acetanilides. researchgate.netresearchgate.net These approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption. ttwrdcs.ac.inmdpi.com

Several green chemistry strategies have been successfully applied to the synthesis of acetanilide (B955), the parent compound of this compound:

Use of Benign Catalysts: Researchers have replaced traditional corrosive acid or base catalysts with more eco-friendly alternatives. A notable example is the use of a magnesium sulphate-glacial acetic acid system, which acts as a mild, inexpensive, and benign Lewis acid catalyst for the acetylation of aniline (B41778). ijtsrd.comijtsrd.com

Solvent-Free Synthesis: One approach involves reacting aniline with acetic anhydride (B1165640) without any solvent, significantly reducing waste and simplifying the purification process. researchgate.net This method results in a very low E-Factor (a measure of waste produced), indicating a highly efficient and green process. researchgate.net

Alternative Energy Sources: Microwave irradiation has been employed to accelerate reactions, often leading to higher yields in shorter time frames compared to conventional heating. nih.gov This technique aligns with green chemistry principles by improving energy efficiency.

Use of Natural and Waste Materials: Innovative methods have utilized catalysts derived from plant extracts and agricultural waste, such as ashes from rice straw or Vigna mungo (black gram) husk. ttwrdcs.ac.in These materials offer a biodegradable and cost-effective alternative to traditional chemical catalysts. ttwrdcs.ac.in

The table below summarizes and compares different green synthesis methods for acetanilide, which could be adapted for this compound.

MethodCatalyst / ConditionsKey Advantages
Lewis Acid Catalysis Magnesium sulphate / Glacial acetic acidInexpensive, benign, avoids toxic acetic anhydride. ijtsrd.comijtsrd.com
Solvent-Free Reaction Acetic anhydride (reagent), no solventReduces waste, simplifies process, low E-Factor. researchgate.net
Plant-Based Catalysis Water extract of rice straw/vigna mungo ashUses waste materials, eco-friendly, non-toxic. ttwrdcs.ac.in
Zinc-Catalyzed Reaction Zinc dust / Acetic acidIncreased yield, follows green chemistry principles. youtube.com

These methods demonstrate a significant shift towards more sustainable practices in chemical synthesis, reducing the environmental footprint associated with the production of acetanilide derivatives. researchgate.net

Integration of Multi-Omics Technologies for Comprehensive Biotransformation Research

To gain a deeper understanding of how organisms interact with and metabolize this compound, researchers are increasingly turning to multi-omics technologies. nih.gov These high-throughput techniques provide a holistic view of the biological processes occurring at various levels, from genes to metabolites. nih.gov The integration of genomics, transcriptomics, proteomics, and metabolomics offers a powerful strategy to elucidate the complex biotransformation pathways of xenobiotics. nih.govuni-konstanz.de

Metabolomics, in particular, has proven valuable in studying the effects of chloroacetanilide herbicides. nih.gov By analyzing the complete set of metabolites in a biological system, scientists can identify specific metabolic perturbations caused by exposure to a chemical. uni-konstanz.denih.gov For example, studies on earthworms exposed to various chloroacetanilides using proton nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) have revealed disruptions in key metabolic pathways, including carnitine biosynthesis, carbohydrate metabolism, and lipid metabolism. nih.gov

The integration of different omics data can provide a more complete picture:

Genomics can identify the genes encoding the enzymes responsible for breaking down the compound.

Transcriptomics can show how the expression of these genes changes upon exposure.

Proteomics can quantify the levels of the actual enzymes (proteins) produced.

Metabolomics identifies the resulting breakdown products (metabolites) and other downstream biochemical changes. nih.gov

This multi-omics approach is crucial for building comprehensive models of biotransformation, identifying biomarkers of exposure, and understanding the mechanisms of toxicity at a molecular level. nih.gov

Predictive Toxicological Modeling and Environmental Risk Assessment of Metabolites

Assessing the environmental risk of this compound requires understanding not only the toxicity of the parent compound but also that of its degradation products, or metabolites. wisc.edu These metabolites are often more water-soluble and mobile than the parent compound, leading to their detection in groundwater and surface water. wisc.eduusgs.gov Common metabolites of related chloroacetanilide herbicides include ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OA) derivatives. wisc.edunih.gov

Predictive toxicological modeling plays a critical role in this assessment. These in silico methods use computational algorithms to predict the potential toxicity of chemicals based on their structure. nih.gov This approach is essential for prioritizing chemicals for further testing and for filling data gaps where experimental data is unavailable.

Key aspects of this field include:

Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the chemical structure of a molecule with its toxicological effects. By analyzing the properties of known toxicants, QSAR models can predict the potential hazards of new or unstudied compounds, including metabolites.

High-Throughput Screening (HTS) Data: Data from large-scale in vitro bioactivity screening projects can be used to build predictive models. researchgate.net By correlating the activity of compounds in various cell-based assays with their known in vivo toxicity, researchers can develop models that predict specific toxicological endpoints, such as developmental toxicity. researchgate.net

Metabolite Identification and Analysis: Advanced analytical techniques like high-performance liquid chromatography combined with mass spectrometry (HPLC/MS) are essential for identifying and quantifying trace levels of chloroacetanilide metabolites in environmental samples. usgs.govnih.gov

These predictive models are increasingly used in regulatory toxicology to support risk assessment and decision-making, helping to ensure the safety of chemicals while reducing the reliance on animal testing. academindex.com

Q & A

Q. What are the primary synthetic routes for 2,4-dichloroacetanilide, and how can reaction conditions be optimized for high yield?

The compound is typically synthesized via the reaction of 2,4-dichloroaniline with chloroacetyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Industrial-scale production follows similar protocols but emphasizes continuous parameter monitoring (temperature, stoichiometry) to maintain >90% purity. Recrystallization from ethanol or acetone is recommended for purification . For regioselective nitration, using sulfuric acid (104% w/w) as a catalyst achieves >95% yield of derivatives like 2-nitro-4,5-dichloroacetanilide, critical for dye intermediates .

Q. How does the lipophilicity (LogP) of this compound influence its biological activity?

Experimental LogP values for this compound range from 2.6 to 2.96, indicating moderate hydrophobicity. This property enhances membrane permeability, making it a viable candidate for antimicrobial studies. Comparative analysis with analogs (e.g., 3,4-dichloroacetanilide, LogP=2.96) reveals that even minor structural changes significantly alter bioavailability and partitioning in biological systems .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

Key techniques include:

  • NMR spectroscopy : For confirming substitution patterns on the aromatic ring and acetamide group.
  • HPLC-MS : To assess purity and detect trace metabolites in biodegradation studies.
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H···O interactions in crystal lattices), critical for understanding stability .

Advanced Research Questions

Q. How do biotransformation pathways affect the nephrotoxicity of this compound metabolites?

N-acetylation of 2,4-dichloroaniline (a hydrolysis product) forms this compound, which exhibits reduced nephrotoxicity compared to parent anilines. However, oxidative metabolites like 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) are cytotoxic in isolated rat kidney cells, inducing oxidative stress via glutathione depletion. In vitro assays using CYP450 and FMO inhibitors can delineate metabolic contributions .

Q. What experimental strategies resolve contradictions in solubility data for this compound across studies?

Discrepancies arise from solvent polarity and temperature effects. For in vivo studies, DMSO-based stock solutions (50 mg/mL) diluted with PEG300/Tween 80/saline (10:40:5:45 v/v) improve solubility. Phase diagrams and Hansen solubility parameters should be used to optimize solvent systems .

Q. How can computational modeling predict the regioselectivity of electrophilic substitutions in this compound?

Density Functional Theory (DFT) calculations identify electron-deficient sites on the aromatic ring. For nitration, the C-2 position is favored due to para-directing effects of the acetamide group and steric hindrance at C-4. Experimental validation via kinetic studies under controlled H2SO4 concentrations aligns with computational predictions .

Methodological Considerations

Designing dose-response experiments for antifungal activity:

  • Use Candida albicans or Aspergillus niger strains in agar dilution assays.
  • Prepare compound suspensions in 0.5% CMC-Na (carboxymethyl cellulose) for oral administration in murine models.
  • Reference LogP values to correlate hydrophobicity with MIC (Minimum Inhibitory Concentration) trends .

Addressing data variability in oxidative stress assays:

  • Standardize ROS (reactive oxygen species) measurement protocols (e.g., DCFH-DA fluorescence) with NAC (N-acetylcysteine) as a positive control.
  • Normalize results to cellular glutathione levels (HPLC quantification) to account for inter-experimental variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.